molecular formula C29H23N5 B5060393 3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine

3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine

Cat. No.: B5060393
M. Wt: 441.5 g/mol
InChI Key: XIEYHKHAXPJUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine is a complex organic compound that belongs to the class of pyrazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antidiabetic, antidepressant, anticancer, hypotensive, antiamoebic, anti-inflammatory, and antitubercular properties .

Properties

IUPAC Name

3-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5/c1-4-11-22(12-5-1)27-19-28(34(31-27)25-16-8-3-9-17-25)26-21-33(24-14-6-2-7-15-24)32-29(26)23-13-10-18-30-20-23/h1-18,20-21,28H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEYHKHAXPJUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include glacial acetic acid, isonicotinic acid hydrazide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with specific enzymes and receptors, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 3-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazol-3-yl]pyridine include other pyrazoline derivatives such as:

These compounds share similar structural features and biological activities but differ in their specific functional groups and overall molecular structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.